molecular formula C24H23NO6 B341324 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B341324
M. Wt: 421.4 g/mol
InChI Key: AFNBOPQLMGNNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step might involve the alkylation of the isoindole core using cyclohexyl halides in the presence of a strong base.

    Attachment of the 4-Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

    Formation of the Final Product: The final step involves the esterification of the intermediate compound with 2-oxoethyl groups under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties. Isoindole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-3-carboxylate
  • 2-(4-methoxyphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate

Uniqueness

The uniqueness of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group and the cyclohexyl group can impart distinct properties compared to other isoindole derivatives.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H23NO6/c1-30-18-10-7-15(8-11-18)21(26)14-31-24(29)16-9-12-19-20(13-16)23(28)25(22(19)27)17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3

InChI Key

AFNBOPQLMGNNSH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4

Origin of Product

United States

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